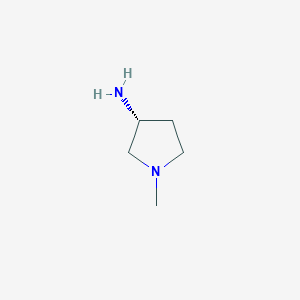

(3R)-1-methylpyrrolidin-3-amine

CAS No.: 457097-75-5

Cat. No.: VC2266530

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 457097-75-5 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 |

| Standard InChI Key | UNHOPMIDKWXFMF-RXMQYKEDSA-N |

| Isomeric SMILES | CN1CC[C@H](C1)N |

| SMILES | CN1CCC(C1)N |

| Canonical SMILES | CN1CCC(C1)N |

Introduction

Chemical Structure and Properties

(3R)-1-methylpyrrolidin-3-amine is a chiral organic compound containing a pyrrolidine ring system with specific substituents. The structure features:

-

A five-membered pyrrolidine ring with nitrogen at position 1

-

A methyl group (-CH₃) attached to the nitrogen atom

-

An amine group (-NH₂) at the 3-position

-

R-stereochemistry at the 3-position, indicating specific spatial arrangement

The compound's structure suggests potential for hydrogen bonding through the amine group, while the tertiary amine in the ring structure would contribute to its basicity. These properties would likely influence its solubility, pharmacokinetics, and potential binding interactions with biological targets.

Context in Neurological Disorder Research

The research context of the patent focuses on compounds targeting LRRK2, which has significant implications for Parkinson's disease (PD). The patent specifically mentions that "LRRK2 is found in Levy bodies, which is the most important sign of PD" and that "a potent, selective, brain-penetrating kinase inhibitor LRRK2 could be used for the therapeutic treatment of PD" .

If (3R)-1-methylpyrrolidin-3-amine is related to this research context, it might have relevance to:

-

Serving as a building block or intermediate in the synthesis of more complex LRRK2 inhibitors

-

Contributing to the pharmacophore responsible for kinase inhibition

-

Providing a favorable stereochemical arrangement for target binding

Chemical Classification and Related Compounds

(3R)-1-methylpyrrolidin-3-amine can be classified within several chemical categories:

-

Pyrrolidines (five-membered nitrogen heterocycles)

-

Secondary amines (containing the -NH₂ group)

-

Chiral compounds (with defined stereochemistry)

-

Nitrogen-containing heterocycles (important in medicinal chemistry)

Table 1: Comparison of Common Pyrrolidine Derivatives in Pharmaceutical Research

| Compound Type | Common Functional Groups | Typical Applications | Pharmacological Significance |

|---|---|---|---|

| 3-Substituted pyrrolidines | -NH₂, -OH, -COOH | CNS active agents | Improved blood-brain barrier penetration |

| N-Methylated pyrrolidines | -CH₃ at nitrogen | Enhanced bioavailability | Reduced hydrogen bonding, increased lipophilicity |

| Pyrrolidine amines | -NH₂ | Binding site interactions | Hydrogen bond donors/acceptors |

| Chiral pyrrolidines | Defined stereochemistry | Selective receptor binding | Enhanced target specificity |

Synthesis and Manufacturing Considerations

The stereoselective synthesis of compounds like (3R)-1-methylpyrrolidin-3-amine typically requires careful control of reaction conditions to maintain the desired stereochemistry. Common approaches might include:

-

Stereoselective reduction of precursor compounds

-

Resolution of racemic mixtures

-

Use of chiral auxiliaries or catalysts

-

Starting with chiral pool compounds that preserve the stereochemistry

The patent information states that "the compounds of this invention can be used in the form of salts derived from inorganic or organic acids" , suggesting that (3R)-1-methylpyrrolidin-3-amine, if used in a similar context, might be employed in various salt forms to improve stability, solubility, or bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume